2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound features a quinoxaline core substituted with a nitro group at position 6 and a sulfanylmethyl-piperidine moiety protected by a tert-butyl carbamate. The sulfanylmethyl linker (C-S-CH2-) may influence solubility and binding properties compared to oxygen- or nitrogen-based linkers in analogs. While direct data on its molecular weight (MW) is unavailable, structural analogs suggest an estimated MW of ~390–400 g/mol.
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl 2-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4S/c1-19(2,3)27-18(24)22-9-5-4-6-14(22)12-28-17-11-20-16-10-13(23(25)26)7-8-15(16)21-17/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |
InChI Key |
OUDJJMLYXJQVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves a multi-step process:
Step 1: Preparation of the quinoxaline core
The quinoxaline nucleus is synthesized through condensation reactions between o-phenylenediamine derivatives and 1,2-dicarbonyl compounds, followed by nitration to introduce the nitro group at the 6-position.Step 2: Introduction of the sulfanylmethyl group
The quinoxaline derivative undergoes substitution with a suitable thiomethylating agent (e.g., chloromethyl sulfide derivatives) to install the sulfanylmethyl linker at the 2-position.Step 3: Synthesis of piperidine-1-carboxylic acid tert-butyl ester
The piperidine ring is functionalized with a tert-butyl ester protecting group on the nitrogen, typically via reaction with di-tert-butyl dicarbonate (Boc2O).Step 4: Coupling of the quinoxaline sulfanylmethyl intermediate with the piperidine derivative
The final step involves nucleophilic substitution or coupling reactions under controlled conditions to attach the piperidine moiety to the quinoxaline sulfanylmethyl intermediate.
This general synthetic route is adapted from analogous procedures used for related quinoxaline-pyrrolidine compounds, with modifications to accommodate the piperidine ring and the nitro substituent.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinoxaline core synthesis | o-Phenylenediamine + 1,2-dicarbonyl compound, reflux in ethanol or acetic acid | Yields quinoxaline ring system |
| Nitration | Mixed acid nitration (HNO3/H2SO4) at low temperature | Introduces nitro group at 6-position |
| Sulfanylmethylation | Chloromethyl sulfide or equivalent, base (e.g., K2CO3), solvent (DMF or DMSO) | Substitution at quinoxaline 2-position |
| Piperidine tert-butyl ester formation | Piperidine + di-tert-butyl dicarbonate (Boc2O), base (triethylamine), solvent (dichloromethane) | Protects nitrogen as tert-butyl carbamate |
| Coupling reaction | Quinoxaline sulfanylmethyl intermediate + piperidine tert-butyl ester, base (NaH or K2CO3), solvent (DMF), temperature 50–80°C | Forms final product via nucleophilic substitution |
These reaction conditions are optimized to maximize yield and purity, with care taken to control temperature and reaction time to prevent side reactions such as over-nitration or decomposition.
Industrial Scale and Optimization
For industrial production, the synthetic route is optimized for:
- Yield enhancement via continuous flow reactors to improve mixing and heat transfer.
- Purification by crystallization and chromatographic techniques to achieve high purity.
- Environmentally friendly protocols by minimizing hazardous reagents and solvents, and employing safer nitration and sulfanylmethylation methods.
Advanced purification methods such as preparative HPLC or recrystallization from suitable solvents are employed to isolate the target compound with high purity suitable for pharmaceutical or research applications.
Purification and Characterization
After synthesis, the compound is purified by:
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Recrystallization from solvents such as ethyl acetate or methanol.
- Drying under vacuum to remove residual solvents.
Characterization is confirmed by:
- NMR spectroscopy (1H, 13C) to verify structural integrity.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to confirm composition.
- Melting point determination to assess purity.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoxaline core synthesis | o-Phenylenediamine + 1,2-dicarbonyl, reflux | Quinoxaline intermediate |
| 2 | Nitration | HNO3/H2SO4, low temp | 6-Nitro-quinoxaline |
| 3 | Sulfanylmethylation | Chloromethyl sulfide, base, DMF | 2-(6-Nitro-quinoxalin-2-ylsulfanyl)methyl intermediate |
| 4 | Piperidine tert-butyl ester synthesis | Piperidine + Boc2O, base, DCM | Piperidine-1-carboxylic acid tert-butyl ester |
| 5 | Coupling reaction | Intermediate + piperidine ester, base, DMF, 50–80°C | Final compound |
| 6 | Purification | Chromatography, recrystallization | Pure target compound |
Research Findings and Notes
- The nitro group at the 6-position is critical for biological activity and requires careful control during nitration to avoid over-substitution.
- The sulfanylmethyl linker provides a flexible bridge enabling interaction with biological targets, and its installation is achieved via nucleophilic substitution under mild conditions.
- The tert-butyl ester protecting group on the piperidine nitrogen enhances lipophilicity and stability during synthesis, removable under acidic conditions if needed.
- Photocatalytic methods have been reported for related compounds to shorten synthesis steps and improve yields, using acridine salt photocatalysts under visible light, though specific application to this compound requires further validation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino-quinoxaline Derivatives: From reduction of the nitro group.
Substituted Piperidine Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group and quinoxaline ring are likely involved in redox reactions and interactions with enzymes or receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds (Table 1) share a piperidine-carboxylic acid tert-butyl ester backbone but differ in substituents and heterocyclic systems:
*Estimated based on structural analogs.
Key Differences and Implications
- Heterocyclic Core: The target compound’s quinoxaline system (aromatic, planar) contrasts with pyrimidine in , which is smaller and less π-electron-rich. Quinoxalines are often associated with DNA intercalation or kinase inhibition .
- Substituents: Nitro vs. Chloro () offers moderate electron-withdrawal with lower reactivity. Ethoxy/Methylthio (): These groups may enhance lipophilicity, improving membrane permeability compared to nitro.
- Linker Chemistry: Sulfanylmethyl (Target): Sulfur’s polarizability could enable metal coordination or disulfide formation, unlike oxymethyl () or aminomethyl (). However, sulfur may reduce aqueous solubility.
Biological Activity
The compound 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structure that includes a piperidine ring and a nitroquinoxaline moiety, which contribute to its biological activity. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.41 g/mol. The presence of the nitro group and the quinoxaline structure enhances its reactivity and interaction with biological targets, particularly in the context of drug development.
Research indicates that this compound acts primarily as an antagonist of toll-like receptors (TLR7/8) . These receptors are crucial in the immune response, making this compound a candidate for therapies targeting autoimmune diseases and cancer immunotherapy. Additionally, it has shown neuroprotective effects , suggesting potential applications in treating neurodegenerative disorders.
Immune Modulation
Studies have demonstrated that 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can modulate immune responses effectively. For instance, it has been shown to inhibit the activation of TLR7/8, leading to reduced inflammatory cytokine production in various immune cells. This modulation is critical for developing therapies aimed at controlling excessive immune responses observed in autoimmune conditions.
Neuroprotective Effects
In vitro studies have indicated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. The mechanism involves the inhibition of pathways leading to cell death, thereby promoting cell survival under stress conditions.
Case Studies
- Autoimmune Disease Model : In a murine model of lupus, administration of the compound resulted in significant reductions in disease severity, as evidenced by lower autoantibody levels and improved renal function.
- Neurodegenerative Disorder Study : In models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential as a therapeutic agent for neurodegeneration.
Comparative Analysis
The following table summarizes key features and findings related to 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester compared to similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 1353953-59-9 | Nitroquinoxaline structure | TLR7/8 antagonist; neuroprotective |
| 4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 1353979-68-6 | Lacks specific nitro group | Reduced biological activity |
| Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | N/A | Contains pyridine instead | Different pharmacological profile |
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis of this quinoxaline derivative requires careful optimization of sulfanylation and piperidine coupling steps. Key considerations include:
- Sulfanylation : Use of nucleophilic substitution under inert conditions (e.g., DMF as solvent, 60–80°C) to attach the sulfanylmethyl group to the quinoxaline core.
- Piperidine coupling : Employ tert-butyloxycarbonyl (Boc) protection to prevent side reactions during amide bond formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What characterization methods are essential to confirm its structural integrity?
A multi-technique approach is critical:
- NMR : H and C NMR to verify substitution patterns (e.g., nitro group at position 6, tert-butyl ester signals at ~1.4 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond connectivity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields while minimizing side products?
A factorial DoE approach is recommended to systematically vary parameters such as:
- Temperature : Test 50–100°C ranges to balance reaction rate vs. decomposition.
- Catalyst loading : Evaluate 1–5 mol% for transition-metal catalysts (e.g., CuI for sulfanylation).
- Solvent polarity : Compare DMF, THF, and acetonitrile to optimize solubility and reactivity . Statistical tools like ANOVA can identify dominant factors, while Bayesian optimization algorithms can accelerate parameter space exploration .
Q. What mechanistic insights explain contradictory reactivity in nitro-quinoxaline derivatives?
The electron-withdrawing nitro group at position 6 reduces electron density at the sulfanylmethyl site, potentially hindering nucleophilic attacks. However, steric effects from the tert-butyl ester may offset this by stabilizing transition states. Computational studies (DFT) can model charge distribution and steric maps to resolve such contradictions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved properties?
- Core modifications : Replace the nitro group with other electron-deficient substituents (e.g., cyano) to tune electronic effects.
- Piperidine substitution : Explore alternative protecting groups (e.g., Fmoc) for enhanced stability in biological assays.
- De novo scaffold design : Algorithms like AutoDesigner can propose analogs with optimized binding or solubility while retaining synthetic feasibility .
Q. What strategies address discrepancies in catalytic activity data across studies?
- Replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability.
- In situ monitoring : Use techniques like ReactIR or HPLC to track intermediate formation and side reactions.
- Computational validation : Compare experimental kinetics with simulated reaction pathways (e.g., using Gaussian or ORCA) .
Q. How can non-covalent interactions influence its reactivity in supramolecular systems?
The quinoxaline core participates in π-π stacking, while the sulfanylmethyl group may engage in hydrogen bonding. These interactions can be probed via:
- Titration experiments : NMR or UV-Vis to quantify binding constants with host molecules.
- Crystal engineering : Co-crystallization with complementary tectons to study packing behavior .
Q. What stability challenges arise under varying pH or temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
